molecular formula C5H9N3O B064032 3-methoxy-5-methyl-1H-pyrazol-4-amine CAS No. 173682-30-9

3-methoxy-5-methyl-1H-pyrazol-4-amine

Cat. No. B064032
CAS RN: 173682-30-9
M. Wt: 127.14 g/mol
InChI Key: KRMUFKTVDVQPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-5-methyl-1H-pyrazol-4-amine, also known as MMMP, is a chemical compound with potential applications in scientific research. It is a member of the pyrazole family of compounds, which have been extensively studied for their biological activities. MMMP has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of interest to researchers in various fields. In

Mechanism of Action

The mechanism of action of 3-methoxy-5-methyl-1H-pyrazol-4-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors. 3-methoxy-5-methyl-1H-pyrazol-4-amine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and ultimately cell death. 3-methoxy-5-methyl-1H-pyrazol-4-amine has also been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
3-methoxy-5-methyl-1H-pyrazol-4-amine has a range of biochemical and physiological effects, including anti-cancer, anti-bacterial, and neuroprotective effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, and to inhibit the growth and proliferation of bacteria. 3-methoxy-5-methyl-1H-pyrazol-4-amine has also been shown to protect neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-methoxy-5-methyl-1H-pyrazol-4-amine has several advantages for use in lab experiments, including its high purity and stability, and its well-characterized synthesis method. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experimental setups. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 3-methoxy-5-methyl-1H-pyrazol-4-amine, including:
1. Further investigation of its mechanism of action, including the identification of its molecular targets and the development of more specific inhibitors.
2. Exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Development of new derivatives of 3-methoxy-5-methyl-1H-pyrazol-4-amine with improved solubility and bioavailability.
4. Investigation of its potential use in combination with other drugs or therapies for the treatment of cancer and bacterial infections.
5. Examination of its effects on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, 3-methoxy-5-methyl-1H-pyrazol-4-amine is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been well-characterized, and its mechanism of action and biochemical and physiological effects are of interest to researchers in various fields. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to new insights and applications for this compound.

Synthesis Methods

The synthesis method for 3-methoxy-5-methyl-1H-pyrazol-4-amine involves a series of chemical reactions, starting with the reaction of 2,3-dimethyl-5-nitrothiophene with hydrazine hydrate to form 2,3-dimethyl-5-nitropyrazole. This compound is then reacted with methanol and sodium methoxide to form 3-methoxy-5-methyl-1H-pyrazol-4-amine. The synthesis method has been optimized to achieve high yields and purity, and the resulting compound has been characterized by various analytical techniques.

Scientific Research Applications

3-methoxy-5-methyl-1H-pyrazol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against certain cancer cell lines, and its mechanism of action is of interest to researchers studying cancer biology. 3-methoxy-5-methyl-1H-pyrazol-4-amine has also been shown to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, 3-methoxy-5-methyl-1H-pyrazol-4-amine has been shown to have neuroprotective effects in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.

properties

CAS RN

173682-30-9

Product Name

3-methoxy-5-methyl-1H-pyrazol-4-amine

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-methoxy-5-methyl-1H-pyrazol-4-amine

InChI

InChI=1S/C5H9N3O/c1-3-4(6)5(9-2)8-7-3/h6H2,1-2H3,(H,7,8)

InChI Key

KRMUFKTVDVQPTP-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)OC)N

Canonical SMILES

CC1=C(C(=NN1)OC)N

synonyms

1H-Pyrazol-4-amine,3-methoxy-5-methyl-(9CI)

Origin of Product

United States

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